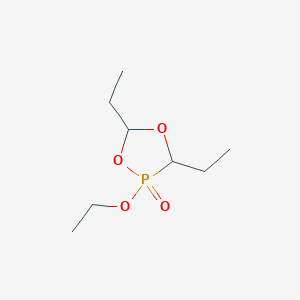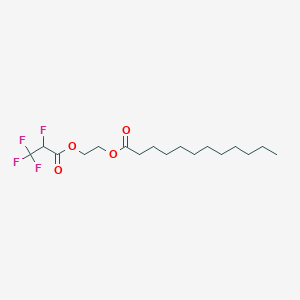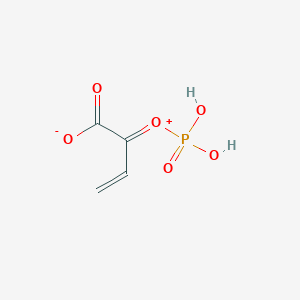
copper(1+);prop-2-ynyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);prop-2-ynyl butanoate is a chemical compound that combines copper ions with prop-2-ynyl butanoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(1+);prop-2-ynyl butanoate can be synthesized through the reaction of copper(I) chloride with prop-2-ynyl butanoate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at room temperature and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);prop-2-ynyl butanoate undergoes several types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: Copper(II) can be reduced back to copper(I) using appropriate reducing agents.
Substitution: The prop-2-ynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Copper(1+);prop-2-ynyl butanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of copper(1+);prop-2-ynyl butanoate involves the interaction of copper ions with various molecular targets. Copper ions can act as cofactors in enzymatic reactions, influence redox processes, and interact with cellular components to exert biological effects. The prop-2-ynyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) acetate: Another copper-based compound with different oxidation states and applications.
Prop-2-ynyl acetate: A similar ester compound with different functional groups.
Uniqueness
Copper(1+);prop-2-ynyl butanoate is unique due to its combination of copper ions and prop-2-ynyl butanoate, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Eigenschaften
| 112251-59-9 | |
Molekularformel |
C7H9CuO2 |
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
copper(1+);prop-2-ynyl butanoate |
InChI |
InChI=1S/C7H9O2.Cu/c1-3-5-7(8)9-6-4-2;/h3,5-6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
VURVWSKYVHKBMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC#[C-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)




![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

